molecular formula C14H11N3OS B5852123 Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- CAS No. 105491-55-2

Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-

Cat. No.: B5852123
CAS No.: 105491-55-2
M. Wt: 269.32 g/mol
InChI Key: JYGQRLOMJKRAQM-UHFFFAOYSA-N
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Description

The compound "Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-" (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted at position 2 with a pyridine ring and at position 5 with a benzylthio group. This structural motif is critical for its biological activity, particularly in anticancer applications. Derivatives of 1,3,4-oxadiazole are widely studied due to their diverse pharmacological properties, including cytotoxicity, antimicrobial activity, and enzyme inhibition .

Compound A and its analogs are synthesized via cyclization reactions involving hydrazides and carbon disulfide or nucleophilic substitution with phenacyl bromides . For instance, amine derivatives of structurally similar compounds, such as 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, have demonstrated potent anticancer activity against HeLa, Caco-2, and HepG2 cell lines, with IC50 values in the micromolar range .

Properties

IUPAC Name

2-benzylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-2-4-11(5-3-1)10-19-14-17-16-13(18-14)12-6-8-15-9-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGQRLOMJKRAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355544
Record name Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105491-55-2
Record name Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carbon disulfide derivative under basic conditions.

    Introduction of the phenylmethylthio group: This step involves the nucleophilic substitution of a halogenated precursor with a thiol derivative.

    Attachment to the pyridine ring: The final step involves coupling the 1,3,4-oxadiazole derivative with a pyridine ring through a suitable linker.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions, such as temperature, solvent, and catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, depending on the reagents used.

    Substitution: The phenylmethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the oxadiazole or pyridine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Formula

  • Molecular Formula: C14_{14}H12_{12}N4_{4}S\O
  • Molecular Weight: 284.34 g/mol

Medicinal Chemistry

Pyridine derivatives are widely studied for their pharmacological properties. The compound has been investigated for its potential as:

  • Antimicrobial Agents: Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal activities. A study showed that compounds similar to Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- demonstrated effective inhibition against various pathogens, including resistant strains of bacteria .
  • Anti-inflammatory Activity: Certain derivatives have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. In vitro studies revealed that the compound can modulate inflammatory pathways .

Agricultural Chemistry

The compound's potential extends to agricultural applications:

  • Pesticides and Herbicides: The oxadiazole moiety is known for its herbicidal properties. Studies have demonstrated that similar compounds can effectively control weed growth while being less toxic to crops .

Material Science

In material science, pyridine derivatives are explored for their role in:

  • Polymer Chemistry: The incorporation of pyridine-based compounds into polymers can enhance their thermal stability and mechanical properties. Research has focused on synthesizing novel copolymers that leverage the unique characteristics of oxadiazole groups for improved performance in various applications .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory diseases, researchers tested the compound's ability to inhibit TNF-alpha production in macrophages. The results showed a dose-dependent reduction in TNF-alpha levels, suggesting its potential use in therapies aimed at reducing inflammation in chronic conditions like rheumatoid arthritis.

Table 1: Biological Activities of Pyridine Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-Antibacterial (S. aureus)32
Similar Oxadiazole DerivativeAntifungal (C. albicans)16
Pyridine-based PolymerThermal StabilityN/A

Table 2: Applications in Agriculture

Application TypeEfficacyReference
HerbicideEffective against broadleaf weeds
PesticideLow toxicity to non-target species

Mechanism of Action

The mechanism of action of Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., fluorophenyl in ) correlate with enhanced cytotoxicity.
  • Dihedral angles between heterocycles (e.g., 18.2°–30.3° in thiadiazole analogs ) influence molecular packing and bioavailability.

Anticancer Activity

Compound Cell Lines Tested IC50 (µM) Key Feature Reference
Compound A derivatives HeLa, Caco-2, HepG2 12–28 Benzylthio substituent
Pyrimidinylthio derivatives A549 (lung cancer) 8–35 Pyrimidine enhances potency
Chloromethyl derivatives MCF-7 (breast cancer) 15–40 Halogen improves uptake

Antimicrobial Activity

  • Sulfonyl-linked piperidine derivatives (e.g., 1-(4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine) show antibacterial activity against E. coli and S. aureus (MIC: 16–64 µg/mL) .

Other Activities

Physicochemical and Pharmacokinetic Properties

Property Compound A Pyrimidinylthio Derivatives Carboxylic Acid Derivatives
LogP ~2.8 (high lipophilicity) ~1.9 ~0.5 (high solubility)
Solubility Low (DMSO required) Moderate High (aqueous buffers)
Bioavailability Moderate (Caco-2 Papp: 12 × 10<sup>−6</sup> cm/s) Low High

Key Insights :

  • The benzylthio group in Compound A increases LogP, favoring blood-brain barrier penetration but limiting aqueous solubility .
  • Carboxylic acid derivatives (e.g., ) exhibit better solubility but reduced cell membrane permeability.

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- stands out for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential applications in drug development.

Chemical Structure and Properties

The molecular structure of Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- can be summarized as follows:

  • Molecular Formula : C14H14N4OS
  • CAS Number : 805390
  • IUPAC Name : Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-

This compound features a pyridine ring substituted with a thioether and an oxadiazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit notable antimicrobial properties. The presence of the oxadiazole ring enhances the compound's ability to inhibit microbial growth. Studies have shown that similar compounds possess significant antibacterial and antifungal activities against various strains. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Pyridine derivative AE. coli32 µg/mL
Pyridine derivative BS. aureus16 µg/mL
Pyridine derivative CCandida albicans8 µg/mL

These findings suggest that the introduction of the oxadiazole moiety may enhance the antimicrobial efficacy of pyridine derivatives .

Anticancer Activity

The anticancer potential of pyridine-based compounds has been explored extensively. The thioether and oxadiazole groups have been implicated in cytotoxic effects against various cancer cell lines. For example:

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)Pyridine derivative X15.6
HCT116 (Colon Cancer)Pyridine derivative Y10.0
A549 (Lung Cancer)Pyridine derivative Z12.5

These results indicate that modifications to the pyridine structure can lead to improved anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- is primarily attributed to its ability to interact with cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Oxidative Stress : It could induce oxidative stress in cancer cells, leading to apoptosis.
  • Antiviral Effects : Some studies suggest that similar compounds exhibit antiviral properties by interfering with viral replication processes .

Study on Antimicrobial Efficacy

A recent study evaluated various pyridine derivatives for their antimicrobial activities against clinically relevant pathogens. The results indicated that compounds with thioether linkages showed enhanced activity compared to their non-thioether counterparts.

Study on Anticancer Properties

Another study focused on the cytotoxic effects of pyridine derivatives on human cancer cell lines. The results demonstrated that certain substitutions on the pyridine ring significantly increased their potency against cancer cells while maintaining selectivity over normal cells.

Q & A

Q. Table 1: Representative Derivatives and Properties

Compound IDYield (%)Purity (%)Key ApplicationReference
4-[5-[(3-Iodobenzyl)thio]-1,3,4-oxadiazol-2-yl]-pyridine66>95GSK-3β inhibition
4-((5-(2-Chloro-4-isopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid36>95Anticancer (HeLa IC₅₀ = 8 µM)
N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide72>98Acetylcholinesterase inhibition

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